molecular formula C10H6N2OS B12878957 4-(Benzo[d]thiazol-2-yl)isoxazole

4-(Benzo[d]thiazol-2-yl)isoxazole

Cat. No.: B12878957
M. Wt: 202.23 g/mol
InChI Key: QTRRVVVUIUMEKB-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)isoxazole is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. Benzothiazole is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two rings in a single molecule imparts unique chemical and biological properties, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]thiazol-2-yl)isoxazole typically involves the reaction of benzothiazole derivatives with isoxazole precursors. One common method is the cyclization of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]thiazol-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-(Benzo[d]thiazol-2-yl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and diabetes.

    Industry: Utilized in the development of new materials, sensors, and catalysts.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cellular processes such as DNA replication or signal transduction. The compound’s ability to bind to these targets is influenced by its structural features, which allow it to form stable complexes with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d]thiazol-2-yl)isoxazole is unique due to its combined structural features of benzothiazole and isoxazole rings, which impart distinct chemical and biological properties. This fusion allows it to exhibit a broader range of activities compared to its individual components, making it a valuable compound for various applications .

Biological Activity

4-(Benzo[d]thiazol-2-yl)isoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which combines both isoxazole and benzothiazole moieties. This combination is crucial for its biological activity.

PropertyValue
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C10H6N2OS
Molecular Weight 218.24 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with isoxazole precursors. Various synthetic routes have been explored, including:

  • Cyclization Reactions : Utilizing appropriate reagents to facilitate the formation of the isoxazole ring.
  • Substitution Reactions : Introducing substituents that enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives containing this scaffold showed potent activity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values ranged from 1.5 to 5 µM.
  • A549 (lung cancer) : Notable inhibition of cell proliferation was observed.

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies revealed effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

The minimum inhibitory concentration (MIC) values were reported to be as low as 10 µg/mL, indicating strong antimicrobial potential .

Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The synthesized derivatives showed promising AChE inhibitory activities with IC50 values ranging from 2.7 to 10 µM, suggesting potential therapeutic applications for cognitive decline disorders .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

Study on Cancer Cell Lines

A recent investigation focused on the effects of this compound on MCF-7 cells. The study reported that treatment led to significant apoptosis, evidenced by increased caspase activity and morphological changes in treated cells .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it effectively inhibited bacterial growth, with mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis .

Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1,2-oxazole

InChI

InChI=1S/C10H6N2OS/c1-2-4-9-8(3-1)12-10(14-9)7-5-11-13-6-7/h1-6H

InChI Key

QTRRVVVUIUMEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CON=C3

Origin of Product

United States

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